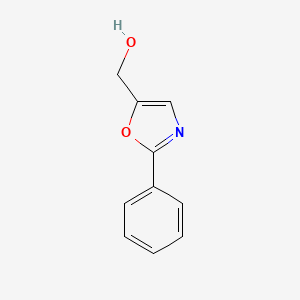

(2-Phenyloxazol-5-yl)methanol

説明

Overview of Oxazole (B20620) Derivatives in Chemical Sciences

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. semanticscholar.orgtandfonline.com This structural motif is of significant interest in the chemical sciences, particularly in medicinal chemistry. jetir.orgbohrium.comjournalajst.com The oxazole ring is considered a bioisostere, meaning it can be substituted for other chemical groups in biologically active compounds without significantly altering their activity. nih.gov This property makes oxazoles a valuable scaffold for the design and synthesis of new therapeutic agents. journalajst.comnih.gov

The chemical properties of oxazoles are intermediate between those of furan (B31954) and pyridine (B92270). rsc.org They can act as weak bases and are capable of engaging in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. journalajst.com

Significance of the Oxazole Moiety in Contemporary Research

The oxazole nucleus is a cornerstone in modern medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities. tandfonline.combohrium.com Researchers have extensively explored oxazole derivatives for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. jetir.orgbohrium.comontosight.ai The versatility of the oxazole ring allows for the synthesis of a diverse library of compounds, which can be screened for various pharmacological activities. jetir.orgbohrium.com

The structure-activity relationship (SAR) studies of oxazole derivatives have revealed that the nature and position of substituents on the oxazole ring play a critical role in their biological effects. tandfonline.com This understanding guides medicinal chemists in the rational design of more potent and selective drug candidates. journalajst.com The continued interest in oxazoles is evident from the increasing number of publications and patents related to their synthesis and applications. semanticscholar.org

Research Landscape of (2-Phenyloxazol-5-yl)methanol

This compound is primarily utilized as a precursor in the synthesis of more elaborate molecules. The hydroxymethyl group at the 5-position of the oxazole ring is a key functional group that can undergo a variety of chemical transformations.

One of the primary reactions involving this compound is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. These resulting compounds, 2-phenyloxazole-5-carbaldehyde (B1601638) and 2-phenyloxazole-5-carboxylic acid respectively, are valuable intermediates for further synthetic manipulations. For instance, the aldehyde can participate in condensation reactions to form larger, more complex structures.

The hydroxyl group can also be converted into a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions . This enables the introduction of a wide range of functional groups at the 5-position of the oxazole ring.

Furthermore, the entire this compound moiety can be incorporated into larger molecules. For example, it can be used in the synthesis of ligands for metal catalysts or as a fragment in the design of biologically active compounds. Research has shown that derivatives of this compound can be used to create compounds with potential applications in materials science and medicinal chemistry.

While direct biological studies on this compound itself are not extensively reported, its role as a crucial synthetic intermediate underscores its importance in the broader landscape of chemical research. The ability to readily modify its structure allows for the exploration of a vast chemical space, leading to the discovery of new compounds with desired properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 238433-75-5 |

| Physical Form | Solid |

| Purity | Typically >95% |

| Storage Temperature | Refrigerator |

Structure

3D Structure

特性

IUPAC Name |

(2-phenyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIKGHHWZIVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Phenyloxazol 5 Yl Methanol and Oxazole Scaffolds

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally considered difficult to achieve unless the ring is activated by the presence of electron-releasing substituents. pharmaguideline.comwikipedia.org The π-electron distribution in the oxazole ring makes it less reactive towards electrophiles compared to other heterocycles like pyrrole (B145914) and furan (B31954).

There is some variation in reported regioselectivity for electrophilic attack on the oxazole ring. Several sources indicate that electrophilic substitution primarily occurs at the C5 position. wikipedia.orgtandfonline.comcutm.ac.insemanticscholar.org This is attributed to the electronic properties of the heterocyclic system. For instance, the bromination of 2-phenyloxazole (B1349099) using N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole. slideshare.net

However, other studies suggest a different order of reactivity for the positions on the oxazole ring, proposing the order C4 > C5 > C2. pharmaguideline.com This indicates that under certain conditions, the C4 position can be the most susceptible to electrophilic attack. Due to the electron-deficient nature of the ring, harsh reaction conditions often required for substitutions like nitration and sulfonation can lead to decomposition, and these reactions are generally unsuccessful on the unsubstituted oxazole ring. pharmaguideline.comslideshare.net

Table 1: Regioselectivity in Electrophilic Substitution of Oxazoles

| Position | Reactivity | Supporting Evidence/Examples | Reference |

|---|---|---|---|

| C5 | Primary site of attack | Formylation and general electrophilic aromatic substitution. Bromination of 2-phenyloxazole yields the 5-bromo derivative. | wikipedia.orgtandfonline.comcutm.ac.inslideshare.net |

| C4 | Reported as the most reactive site in some cases | General reactivity order proposed as C4 > C5 > C2. | pharmaguideline.com |

| C2 | Least reactive towards electrophiles | Generally not observed in electrophilic substitution reactions. | pharmaguideline.com |

The presence of electron-donating groups (EDGs) on the oxazole ring is crucial for facilitating electrophilic substitution reactions. wikipedia.orgtandfonline.com These groups increase the electron density of the ring system, making it more nucleophilic and thus more reactive towards electrophiles. tandfonline.comsemanticscholar.org An EDG effectively activates the ring, allowing substitutions to occur under milder conditions that would otherwise fail or lead to decomposition. pharmaguideline.comwikipedia.org For example, alkoxy-substituted oxazoles are sufficiently activated to participate in reactions like the Diels-Alder reaction, which leads to the formation of pyridine (B92270) systems. wikipedia.org

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are uncommon. tandfonline.comsemanticscholar.org The ring's electron-rich nature generally repels nucleophiles. However, such reactions can occur if the ring is substituted with a good leaving group, particularly at the C2 position. pharmaguideline.comcutm.ac.in

The hydrogen atom at the C2 position of the oxazole ring is the most acidic, with a reported pKa of approximately 20. tandfonline.comsemanticscholar.org This acidity allows for selective deprotonation at this site using strong bases like n-butyllithium (BuLi). wikipedia.orgcutm.ac.inrsc.org This process is a key method for the functionalization of the C2 position. The resulting 2-lithio-oxazole is a potent nucleophile that can react with various electrophiles. wikipedia.org

However, the stability of this lithiated intermediate can be an issue. It exists in equilibrium with a ring-opened isonitrile form. pharmaguideline.comwikipedia.orgcutm.ac.in This equilibrium can lead to side reactions or require specific conditions, such as trapping the intermediate with silylating agents, to achieve the desired substitution product. wikipedia.org Experimental studies have confirmed that deprotonation occurs preferentially and often exclusively at the C2 position. rsc.org

Table 2: Reactivity of Oxazole Positions towards Nucleophiles and Bases

| Position | Reaction Type | Description | Reference |

|---|---|---|---|

| C2 | Deprotonation | Most acidic proton (pKa ≈ 20); selectively removed by strong bases (e.g., BuLi). | tandfonline.comsemanticscholar.orgrsc.org |

| C2 | Nucleophilic Substitution | Most favorable site for substitution, especially with a good leaving group (e.g., halogen). Reactivity order: C2 >> C4 > C5. | pharmaguideline.comtandfonline.comsemanticscholar.org |

| C4 / C5 | Nucleophilic Substitution | Significantly less reactive than C2 for substitution. | tandfonline.comsemanticscholar.org |

In many instances, the interaction of a nucleophile with an oxazole ring does not result in substitution but rather leads to the cleavage and opening of the ring. pharmaguideline.comslideshare.net This is a characteristic reaction of the oxazole scaffold, particularly when strong nucleophiles are used or when the ring lacks a suitable leaving group for substitution. For example, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage followed by recyclization to form other heterocyclic systems, such as imidazoles. pharmaguideline.com The deprotonation at the C2 position can also be accompanied by ring opening to yield an isonitrile intermediate. cutm.ac.in

Oxidation Reactions of Oxazole Derivatives

The oxazole ring is generally susceptible to oxidation. tandfonline.com Treatment with strong oxidizing agents such as potassium permanganate, chromic acid, or ozone typically results in the cleavage of the ring system. pharmaguideline.comslideshare.net One documented example is the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN), which yields an imide and benzoic acid, demonstrating the breakdown of the heterocyclic structure. wikipedia.orgcutm.ac.in However, the ring is reportedly stable towards hydrogen peroxide. pharmaguideline.comslideshare.net In some cases, substituted oxazoles can be oxidized to form N-oxides without ring cleavage. pharmaguideline.com

Mechanistic Studies of OH Radical Initiated Oxidation

The atmospheric oxidation of volatile organic compounds (VOCs) initiated by hydroxyl (OH) radicals is a critical process in atmospheric chemistry. Oxazole and its derivatives, due to their potential presence in the atmosphere, have been the subject of theoretical studies to elucidate their oxidation mechanisms. The reaction of OH radicals with the oxazole ring can proceed through two primary pathways: OH-addition to the carbon atoms of the ring and H-abstraction from the C-H bonds. rsc.org

Computational studies, employing Density Functional Theory (DFT), have shown that the OH-addition pathway is significantly more favorable than the H-abstraction pathway. rsc.org The radical attack on the different carbon atoms of the oxazole ring (C2, C4, and C5) proceeds much faster than the abstraction of hydrogen atoms bonded to these carbons, with the former being several orders of magnitude faster. rsc.org The most favorable addition site is the carbon atom adjacent to the oxygen atom (C2), which has a lower energy barrier from a kinetic viewpoint. rsc.org

The general mechanism for the OH radical-initiated oxidation of an oxazole ring is as follows:

OH Radical Addition: The electrophilic OH radical adds to one of the carbon atoms of the oxazole ring, forming a short-lived, energized adduct.

Reaction with Molecular Oxygen: This adduct can then react with atmospheric oxygen (O2) to form a peroxy radical.

Subsequent Reactions: The peroxy radical can undergo further reactions, leading to the formation of various oxidation products.

While specific studies on (2-Phenyloxazol-5-yl)methanol are not available, the presence of the phenyl and hydroxymethyl substituents would be expected to influence the regioselectivity of the OH radical attack. The electron-donating nature of the hydroxymethyl group at the C5 position and the electronic effects of the phenyl group at the C2 position would likely alter the electron density distribution within the oxazole ring, thereby affecting the preferred site of OH addition.

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of the OH radical-initiated oxidation of oxazoles are influenced by both temperature and pressure. rsc.org Theoretical calculations using Rice–Ramsperger–Kassel–Marcus (RRKM) theory have been employed to model these effects. rsc.org

Temperature Effects:

Pressure Effects:

The following table summarizes the general effects of temperature and pressure on the OH radical-initiated oxidation of oxazoles:

| Parameter | Effect on OH-Addition Rate | Effect on Regioselectivity |

| Increasing Temperature | Decreases | Decreases |

| Increasing Pressure | Increases | Increases |

Reduction Reactions of Oxazole Derivatives

The reduction of the oxazole ring can lead to different products depending on the reducing agent and the substitution pattern of the oxazole. Generally, the oxazole ring is relatively stable to reduction, but under certain conditions, it can be reduced to oxazolines or undergo reductive cleavage to yield open-chain products.

Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds. For oxazoles, this can lead to the corresponding oxazolines. However, more vigorous reducing conditions can result in the cleavage of the fragile O-N bond.

A specific example of the reduction of an oxazole derivative involves the treatment with sodium in ethanol (B145695), which can reduce the oxazole to an oxazolidine. More forceful reducing agents often lead to the cleavage of the ring.

For this compound, the hydroxymethyl group at the C5 position could potentially be further reduced to a methyl group under certain catalytic hydrogenation conditions, in addition to the reduction of the oxazole ring itself. The phenyl group at the C2 position is generally stable to typical catalytic hydrogenation conditions unless more forcing conditions are applied.

Cycloaddition Reactions (Diels-Alder)

The oxazole ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity is a key feature of the oxazole scaffold and provides a powerful tool for the synthesis of highly substituted pyridine and furan derivatives. The participation of oxazoles in Diels-Alder reactions is facilitated by their diene-like character, which arises from the arrangement of the double bonds within the ring.

The general course of a Diels-Alder reaction involving an oxazole is as follows:

Cycloaddition: The oxazole (acting as the diene) reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct.

Rearrangement/Elimination: This initial adduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction or elimination to form a more stable aromatic product. For instance, reaction with an alkyne dienophile typically leads to the formation of a furan derivative after the elimination of a nitrile. Reaction with an alkene dienophile can lead to the formation of a pyridine derivative.

The reactivity of the oxazole in Diels-Alder reactions is influenced by the substituents on the ring. Electron-donating groups on the oxazole ring generally increase its reactivity as a diene. The nature of the dienophile is also crucial, with electron-deficient dienophiles being more reactive.

Both intermolecular and intramolecular Diels-Alder reactions of oxazoles have been extensively studied and utilized in the synthesis of complex natural products. researchgate.netthieme-connect.com The intramolecular variant, where the dienophile is tethered to the oxazole ring, has proven to be a particularly powerful strategy for the construction of fused heterocyclic systems. thieme-connect.comprinceton.edu

For (2-Phenyroxazol-5-yl)methanol, the phenyl group at the C2 position and the hydroxymethyl group at the C5 position would influence the electronic properties of the diene system and, consequently, its reactivity in Diels-Alder reactions.

Metallation and Cross-Coupling Reactions

The functionalization of the oxazole ring can be efficiently achieved through metallation followed by reaction with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions. These methods provide versatile routes to a wide array of substituted oxazoles.

Metallation:

The deprotonation of the oxazole ring using strong bases, such as organolithium reagents, is a common strategy for introducing substituents. The regioselectivity of this metallation is highly dependent on the substitution pattern of the oxazole and the reaction conditions. For unsubstituted oxazole, deprotonation occurs preferentially at the C2 position due to the inductive effect of the adjacent oxygen and nitrogen atoms.

In the case of substituted oxazoles, the directing effects of the substituents play a crucial role. For instance, in a study of 5-methoxy-2-phenyloxazole, a compound structurally related to this compound, deprotonation with n-butyllithium was found to occur at the C4 position, directed by the methoxy (B1213986) group at C5. researchgate.net The resulting lithiated species could then be trapped with various electrophiles. researchgate.net This suggests that for this compound, metallation might also be directed to the C4 position by the C5-hydroxymethyl group (or its corresponding alkoxide).

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for the synthesis of substituted oxazoles. These reactions typically involve the coupling of a halo- or triflyloxy-substituted oxazole with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halooxazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds.

Stille Coupling: The Stille reaction couples a halo- or triflyloxyoxazole with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. A systematic study on the Stille cross-coupling of 2-phenylthiazoles and 2-phenyloxazoles has been reported, investigating the reactivity at the 4- and 5-positions. researchgate.net

Sonogashira Coupling: This coupling reaction forms a C-C bond between a halooxazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

These cross-coupling reactions provide access to a diverse range of substituted oxazoles that would be difficult to synthesize by other means. For this compound, if converted to a halo- or triflyloxy-derivative at a specific position, it could be a versatile substrate for various cross-coupling reactions to introduce further molecular complexity.

Rearrangement Reactions (e.g., Cornforth Rearrangement)

Oxazole derivatives can undergo several types of rearrangement reactions, with the Cornforth rearrangement being a notable example. wikipedia.org This reaction involves the thermal rearrangement of a 4-acyloxazole, where the acyl group and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org

The mechanism of the Cornforth rearrangement is believed to proceed through a pericyclic ring-opening to form a nitrile ylide intermediate. wikipedia.orgchem-station.com This intermediate then undergoes a rsc.orgrsc.org-sigmatropic-like rearrangement, followed by ring-closure to afford the rearranged oxazole. The reaction is driven by the relative thermodynamic stabilities of the starting material and the product. wikipedia.org

The original work by Cornforth involved a 5-ethoxy-2-phenyloxazole-4-carboxamide. wikipedia.org The reaction has since been shown to be applicable to a range of other 4-carbonyl-substituted 1,3-oxazoles. wikipedia.org High yields are often obtained, particularly when nitrogen-containing heterocycles are present at the R3 position of the acyl group. wikipedia.org

Structure Activity Relationship Sar Studies of Oxazole Derivatives

General Principles of SAR in Oxazole (B20620) Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its chemical properties are intermediate between those of furan (B31954) and pyridine (B92270). rsc.org The nitrogen atom at position 3 imparts a pyridine-like character, making the ring a weak base that can form salts with acids. rsc.orgpharmaguideline.com The oxygen atom at position 1 gives it furan-like characteristics, influencing its participation in reactions like the Diels-Alder cycloaddition. pharmaguideline.com

The reactivity of the carbon atoms in the oxazole ring generally follows the order C2 > C5 > C4 in terms of acidity of the attached hydrogen atom. thepharmajournal.com Electrophilic substitution reactions are generally difficult unless the ring is activated by electron-donating substituents, with the attack preferentially occurring at the C4 position. pharmaguideline.comthepharmajournal.com Conversely, nucleophilic substitution is uncommon but can be facilitated at the C2 position by electron-withdrawing groups. pharmaguideline.com

These inherent chemical properties of the oxazole ring are fundamental to its role in SAR. The placement of substituents at the C2, C4, and C5 positions can significantly alter the electron distribution within the ring, thereby affecting its ability to interact with biological targets through various non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org

Impact of Substituents on Pharmacological Activity

The nature and position of substituents on the oxazole ring play a pivotal role in determining the pharmacological activity of its derivatives. Both electron-donating and electron-accepting groups can profoundly influence the biological efficacy of these compounds.

For instance, in the context of anticancer activity, the introduction of strong electron-acceptor substituents like cyano (-CN) or sulfonyl (-SO2R) groups at positions 4 and 5 of the oxazole ring has been shown to lead to a higher level of effective inhibition of cancer cell growth. juniperpublishers.com In contrast, derivatives with donor substituents such as amino groups (-NHR or -NH2) at position 5 exhibit a reduced or negligible effect on inhibition. juniperpublishers.com This suggests that for this particular activity, an electron-deficient oxazole core is favorable.

In another study on anticancer agents, SAR analysis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives revealed that a phenyl ring at the C2 position substituted with a 4-chloro atom or a methylpiperazine moiety is preferred for antiproliferative activity. Conversely, a methoxy (B1213986) group (a moderately electron-donating group) at the para position of the C2-phenyl ring was found to be detrimental to the activity. mdpi.com

The impact of substituents is also evident in antibacterial agents. In a series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives, the presence of an electron-withdrawing chloro group at the para position of a phenyl substituent improved the activity against certain bacterial strains. researchgate.net Similarly, for a different class of oxazole-based antibacterials, substitutions at the C4 position of an oxazolone (B7731731) moiety with a p-nitro group in an exocyclic phenyl group greatly influenced immunosuppressive activity. thepharmajournal.com

The following table summarizes the observed impact of various substituents on the pharmacological activity of oxazole derivatives based on published research findings:

| Position on Oxazole Ring | Substituent Type | Example Substituent | Observed Impact on Activity | Pharmacological Activity |

| C4 and C5 | Electron-Acceptor | -CN, -SO2R | Increased | Anticancer juniperpublishers.com |

| C5 | Electron-Donor | -NHR, -NH2 | Decreased or No Effect | Anticancer juniperpublishers.com |

| C2 (on a phenyl substituent) | Electron-Withdrawing | 4-Chloro | Increased | Anticancer mdpi.com |

| C2 (on a phenyl substituent) | Electron-Donating | 4-Methoxy | Decreased | Anticancer mdpi.com |

| C4 (on an exocyclic phenyl group of oxazolone) | Electron-Withdrawing | p-Nitro | Increased | Immunosuppressive thepharmajournal.com |

Pharmacophore Identification in Oxazole-Containing Compounds

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a series of active compounds is a key step in rational drug design. For oxazole-containing compounds, the oxazole ring itself often serves as a crucial scaffold that correctly orients the necessary functional groups for interaction with a biological target. tandfonline.commdpi.com

Pharmacophore-guided design has been successfully employed in the discovery of potent and selective agonists for the S1P1 receptor, where triazole or oxazole-containing 2-substituted 2-aminopropane-1,3-diol derivatives were developed. nih.gov In this case, the oxazole ring is part of the core structure that presents the key interaction points to the receptor.

In the context of anticancer agents targeting the enzyme tyrosine kinase, pharmacophore modeling has been used to understand the necessary features for inhibition. nih.gov The oxazole ring, in conjunction with other linked heterocyclic systems like oxadiazole, can form a rigid scaffold that presents substituents in a specific spatial orientation to fit into the enzyme's active site. nih.gov The various substitutions on the phenyl rings attached to this scaffold then fine-tune the binding affinity. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern medicinal chemistry for studying SAR. nih.gov These in silico methods allow for the prediction of physicochemical properties, biological activities, and potential toxicity of novel compounds before their synthesis, thus saving time and resources. jcchems.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For oxazole derivatives, docking studies have been used to analyze the interactions with target proteins, such as the heme-binding protein from Porphyromonas gingivalis. nih.gov By comparing the docking scores and binding modes of different derivatives, researchers can rationalize the observed SAR and design new compounds with improved affinity. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of a set of molecules with their biological activities. researchgate.net These models can generate contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. This information provides valuable insights for modifying the lead compound to enhance its potency.

ADMET Prediction: Computational tools are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. jcchems.com For a series of designed oxazole derivatives targeting the PPARγ receptor for diabetes, in silico tools were used to evaluate properties like oral bioavailability, blood-brain barrier permeability, and inhibition of cytochrome P450 enzymes. jcchems.com Such predictions are crucial for optimizing the drug-like properties of new oxazole-based compounds.

The following table provides an overview of computational approaches and their applications in the SAR analysis of oxazole derivatives:

| Computational Approach | Description | Application in Oxazole SAR |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Understanding the interactions of oxazole derivatives with enzyme active sites and guiding the design of more potent inhibitors. nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D physicochemical properties of molecules with their biological activity. researchgate.net | Identifying favorable and unfavorable structural modifications to enhance the potency of oxazole-based compounds. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. jcchems.com | Evaluating the drug-likeness of novel oxazole derivatives and identifying potential liabilities early in the drug discovery process. jcchems.com |

Spectroscopic and Analytical Characterization Techniques for Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For oxazole (B20620) compounds, ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms, enabling the precise mapping of the molecular structure.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of (2-Phenyloxazol-5-yl)methanol would be expected to reveal distinct signals corresponding to the protons of the phenyl ring, the oxazole ring, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) of the aromatic protons on the phenyl group typically appear in the downfield region, influenced by the electron-withdrawing nature of the oxazole ring. The proton on the oxazole ring itself would exhibit a characteristic chemical shift. The methylene protons of the methanol (B129727) substituent would likely appear as a singlet, and its position would be influenced by the adjacent oxazole ring and the hydroxyl group. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 8.0 | Multiplet |

| Oxazole-H | ~7.0 | Singlet |

| -CH₂- | ~4.7 | Singlet |

| -OH | Variable | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the phenyl and oxazole rings, as well as the methylene carbon. The carbon atoms of the oxazole ring have characteristic chemical shifts that aid in their identification. The carbons of the phenyl group will show signals in the aromatic region, with the carbon attached to the oxazole ring appearing at a different shift due to the heterocyclic attachment. The methylene carbon of the methanol group will have a signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 127 - 130 |

| Phenyl CH | 125 - 130 |

| Oxazole C2 | ~161 |

| Oxazole C4 | ~124 |

| Oxazole C5 | ~151 |

| -CH₂- | ~56 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation

For complex oxazole-containing structures, advanced 2D NMR techniques are employed for unambiguous structural assignment. rsc.org Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range couplings between protons and carbons, helping to piece together the molecular framework by connecting different fragments of the molecule. rsc.org These techniques are particularly valuable in confirming the substitution pattern on the oxazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Electron Ionization (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The fragmentation of oxazole rings is well-documented and typically involves cleavage of the ring. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Key fragmentation pathways for oxazole derivatives often involve the loss of small, stable molecules like CO, HCN, or radicals. The phenyl group can lead to the formation of a stable benzoyl cation or other phenyl-containing fragments. The fragmentation pattern is a unique fingerprint of the molecule that aids in its identification.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. This technique typically results in less fragmentation compared to EI-MS, with the spectrum often dominated by the pseudomolecular ion. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion, providing a clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information, similar to that obtained from EI-MS but with more control over the fragmentation process. Data for the constitutional isomer, (2-Phenyl-oxazol-4-yl)-methanol, shows a precursor ion [M+H]⁺ at m/z 176.0706, which upon collision-induced dissociation yields fragment ions at m/z 103.0566 and 77.0443, corresponding to the benzonitrile (B105546) cation and the phenyl cation, respectively. massbank.eu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of oxazole compounds like this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, a critical step in confirming its identity and purity.

For this compound (C₁₀H₉NO₂), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would aim to experimentally measure this mass, and a close correlation between the measured and theoretical mass confirms the molecular formula. This technique is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses due to their distinct atomic arrangements.

In the analysis of novel synthesized oxazole derivatives, HRMS is routinely employed to confirm the successful synthesis and structural elucidation of the target compounds. researchgate.net For instance, in studies involving triazole derivatives, HRMS, alongside NMR spectroscopy, is used to rigorously confirm the structures of the newly synthesized compounds. researchgate.net The high mass accuracy of techniques like Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) MS is essential for this purpose. nih.govmdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing deep structural insights into molecules such as this compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through methods like Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. massbank.eusapub.org This process helps to piece together the molecular structure.

The fragmentation of the oxazole ring is well-documented and typically involves characteristic losses. Phenyl-substituted oxazoles often exhibit fragmentation pathways that include the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org The study of these fragmentation patterns, sometimes aided by the use of deuterium-labeled analogues, allows for the confirmation of specific structural features and rearrangement mechanisms. clockss.orgresearchgate.netscielo.br

Table 1: Plausible MS/MS Fragmentation Data for Protonated this compound based on Analogous Structures

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Structure/Loss |

|---|---|---|

| 176.07 | 103.06 | [C₇H₅N]⁺• (Benzonitrile radical cation) |

Data extrapolated from fragmentation patterns of phenyl-oxazoles and the MS2 spectrum of (2-Phenyl-oxazol-4-yl)-methanol. massbank.euclockss.org

The observation of the benzonitrile radical cation (m/z 103) and the phenyl cation (m/z 77) would be strong indicators of the 2-phenyl-substituted oxazole core. massbank.euclockss.org Studying these pathways provides a fingerprint of the molecule, confirming the connectivity of the phenyl group, the oxazole ring, and the methanol substituent.

X-Ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

The process involves irradiating a single, high-quality crystal of the compound, such as this compound, with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com This provides a detailed molecular model, confirming the connectivity of the phenyl ring at position 2 and the methanol group at position 5 of the oxazole core. Such analyses are crucial for validating the outcomes of new synthetic methodologies for creating substituted oxazoles. thieme-connect.comnih.gov

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The data obtained from single-crystal X-ray diffraction extends beyond the individual molecule, allowing for a detailed analysis of the crystal packing and the various intermolecular interactions that govern it. rsc.org These non-covalent interactions, including hydrogen bonds, π-π stacking, and other weaker forces, are fundamental to understanding the physical properties of the solid material. nih.govmdpi.com

For this compound, the following interactions would be of key interest:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent is a strong hydrogen bond donor, while the nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. nih.govresearchgate.net This would likely lead to the formation of strong O-H···N or O-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov

π-π Stacking: The presence of the aromatic phenyl and oxazole rings allows for potential π-π stacking interactions. These occur when the electron clouds of adjacent aromatic rings overlap, contributing significantly to the stability of the crystal lattice. The specific geometry (e.g., face-to-face or offset) of these interactions can be precisely determined.

Techniques such as Hirshfeld surface analysis can be applied to the crystallographic data to visually and quantitatively explore these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.govnih.gov

Infrared (IR) Spectroscopy

For this compound, the IR spectrum would be expected to show a combination of absorptions corresponding to the alcohol, the phenyl group, and the oxazole ring. While the specific spectrum is not available, the expected characteristic bands can be predicted based on known data for similar compounds. nih.govnist.govdocumentsdelivered.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H stretch (broad) | Alcohol (-OH) |

| 3050-3150 | C-H stretch (aromatic) | Phenyl and Oxazole rings |

| ~1650 | C=N stretch | Oxazole ring |

| 1500-1600 | C=C stretch (in-ring) | Phenyl and Oxazole rings |

The broad O-H stretching band is a hallmark of the alcohol group, while the C=N and C=C stretching bands confirm the presence of the heterocyclic and aromatic rings. The specific frequencies and shapes of these bands provide a unique spectral fingerprint for the compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. nih.gov

The structure of this compound contains two key chromophores: the phenyl group and the oxazole ring, which form a conjugated system. Derivatives of 2-(hydroxyphenyl)benzoxazole, which have a similar conjugated structure, are known to be strong UV absorbers, often with maximum absorption wavelengths (λmax) in the UVA range (320-400 nm). semanticscholar.orgresearchgate.netscielo.br The position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent used. scielo.brresearchgate.net

Table 3: Representative UV-Vis Absorption Data for Phenyl-Substituted Benzoxazole (B165842) Derivatives in Ethanol (B145695)

| Compound | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) |

|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole derivative 1 | 336 | 1.83 x 10⁴ |

| 2-(2'-hydroxyphenyl)benzoxazole derivative 2 | 374 | 5.30 x 10⁴ |

Data from a study on related benzoxazole structures. scielo.br

Based on these related structures, this compound is expected to exhibit significant absorption in the UV region, likely between 250 and 350 nm. The exact λmax would be determined by the extent of conjugation between the phenyl and oxazole moieties. The solvent can also influence the absorption spectrum; polar solvents can interact with the molecule and shift the absorption maxima (a phenomenon known as solvatochromism). scielo.br

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-Phenyl-oxazol-4-yl)-methanol |

| 2-(hydroxyphenyl)benzoxazole |

| Carbon monoxide |

| Hydrogen cyanide |

Computational and Theoretical Studies of Oxazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for predicting various properties of oxazole (B20620) derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For oxazole derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly used for these calculations. irjweb.com

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the dihedral angle between the benzimidazole (B57391) and oxazole rings was calculated to be between 170-180°, indicating a nearly planar structure. irjweb.com Similar calculations for (2-Phenyloxazol-5-yl)methanol would reveal the spatial relationship between the phenyl and oxazole rings and the methanol (B129727) group.

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computed structure. ajchem-a.com

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Substituted Oxadiazole (a related derivative) This table illustrates typical bond lengths and angles that can be obtained from DFT calculations. Data is based on a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-O (oxadiazole) | 1.366 - 1.368 |

| C=N (oxadiazole) | 1.298 | |

| C-C (phenyl-oxadiazole) | 1.456 - 1.457 | |

| C-C (in phenyl ring) | 1.386 - 1.403 | |

| C-H (in phenyl ring) | 1.083 - 1.084 |

Data obtained using DFT/B3LYP/6-311++G(d,p) method. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive. researchgate.netresearchgate.net

For oxazole derivatives, DFT calculations can determine the energies of these frontier orbitals. For example, a study on an oxazole derivative reported a HOMO-LUMO energy gap of 4.8435 eV, indicating high reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for Representative Oxazole Derivatives This table presents typical values obtained from DFT calculations for various oxazole derivatives, illustrating how substituents affect electronic properties. irjweb.comajchem-a.comscispace.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine | B3LYP/6-311G++(d,p) | -5.6518 | -0.8083 | 4.8435 |

| 5-methyl oxazole | ab initio/HF | - | - | 13.76 |

| 2,4,5-trimethyl oxazole | ab initio/HF | - | - | <13.58 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 |

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps that illustrate the charge distribution within a molecule. rsc.orgresearchgate.net They are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methanol group, highlighting these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Reaction Kinetics and Mechanism Studies (e.g., Transition State Theory, RRKM Theory)

Computational methods are essential for studying the kinetics and mechanisms of chemical reactions involving oxazole derivatives. By modeling the reaction pathways, researchers can calculate activation energies and rate constants, providing deep insights into how reactions proceed.

Studies on the atmospheric oxidation of oxazole by hydroxyl (OH) radicals have utilized DFT methods (M06-2X and ωB97XD) combined with Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate kinetic rate constants. rsc.orgresearchgate.net These studies have shown that the reaction proceeds primarily through OH-addition to the carbon atoms of the oxazole ring, a pathway that is several orders of magnitude faster than hydrogen abstraction. rsc.orgresearchgate.net

RRKM theory is particularly useful for analyzing the pressure and temperature dependence of reaction rates, especially in unimolecular reactions. wikipedia.org It assumes that energy is rapidly distributed among the vibrational modes of the excited molecule before the reaction occurs. wikipedia.org For the oxidation of oxazole, RRKM calculations have helped to understand how regioselectivity changes with varying atmospheric conditions. rsc.org

Molecular Dynamics (MD) Simulations in Biological Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations are particularly useful for investigating their interactions with biological macromolecules, such as proteins and enzymes. nih.govfrontiersin.org

MD simulations can model how a ligand, such as an oxazole derivative, binds to the active site of a protein. frontiersin.org By simulating the system for nanoseconds, researchers can assess the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and understand the dynamic conformational changes that occur upon binding. nih.govnih.gov For example, MD simulations of azole-based inhibitors with the enzyme CYP51 have revealed that hydrophobic interactions are the primary driving force for binding. frontiersin.orgnih.gov Such studies are crucial in drug discovery for predicting binding affinities and guiding the design of more potent inhibitors. physchemres.org

Ab Initio Calculations for Ion Energies and Fragmentation

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to study the energetics and fragmentation pathways of ions, particularly in the context of mass spectrometry. clockss.org

For oxazole-containing ions, computational studies have been performed to understand their fragmentation mechanisms upon electron impact. These calculations can determine the relative energies of different fragment ions and the transition state energies for their formation. clockss.org For instance, in the fragmentation of oxazolone (B7731731) b2 ions, computational studies using methods like M06-2X/6-31+G(d,p) have shown that the fragmentation pathway can depend on the C-terminal residue. nih.gov These calculations help to rationalize the observed mass spectra, explaining why certain fragments are formed preferentially. The studies also highlight the importance of choosing the appropriate computational method, as some functionals like B3LYP may underestimate the energy barriers for certain reaction types. nih.gov

Future Perspectives and Research Directions for 2 Phenyloxazol 5 Yl Methanol

Development of Novel Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a well-explored area of organic chemistry, with several established methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. nih.govresearchgate.netpharmaguideline.com Future research on (2-Phenyloxazol-5-yl)methanol will likely focus on the development of more efficient, sustainable, and scalable synthetic routes.

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a major trend in chemical synthesis. rjstonline.com Future methodologies for synthesizing this compound could involve microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other oxazole derivatives. researchgate.net The exploration of biocatalysis, using enzymes to construct the oxazole ring, could also offer a highly selective and sustainable alternative to traditional chemical methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable more efficient large-scale production for potential commercial applications.

Catalyst Development: The discovery of novel catalysts, such as organocatalysts or transition-metal catalysts, could lead to milder reaction conditions and improved functional group tolerance in the synthesis of this compound and its derivatives. researchgate.net For instance, L-proline has been successfully used as an organocatalyst in the synthesis of other 2-phenyloxazole (B1349099) derivatives. researchgate.net

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reactions. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. |

| Flow Chemistry | Improved safety, scalability, and process control for large-scale production. |

| Novel Catalysis | Milder reaction conditions, and greater tolerance of different chemical groups. researchgate.net |

Exploration of New Biological Activities and Therapeutic Applications

The oxazole nucleus is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic activities. tandfonline.comsemanticscholar.orgderpharmachemica.comnih.gov A primary future research direction for this compound will be the comprehensive screening for various biological activities.

Potential therapeutic areas to be explored include:

Anticancer Activity: Many oxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. nih.govdaneshyari.comresearchgate.net Future studies should involve screening this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Structure-activity relationship (SAR) studies on derivatives could help in optimizing its potency and selectivity.

Antimicrobial Activity: Given the prevalence of antimicrobial properties among oxazole-containing compounds, this compound should be evaluated for its efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. derpharmachemica.comd-nb.info

Anti-inflammatory and Analgesic Activity: Some oxazole derivatives are known to possess anti-inflammatory and analgesic properties. mdpi.com Investigating the potential of this compound in these areas could lead to the development of new pain and inflammation therapies.

Neuroprotective Activity: Certain benzothiazole (B30560) derivatives, which share structural similarities with the phenyl-oxazole scaffold, have shown promise as multifunctional agents for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov This suggests that this compound could be investigated for its potential neuroprotective effects.

Advanced Spectroscopic Characterization and Structural Elucidation

A thorough understanding of the molecular structure and physicochemical properties of this compound is crucial for its development. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights.

Future research should employ:

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional conformation, bond lengths, and bond angles. This is essential for understanding its interactions with biological targets.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for more complex derivatives of this compound. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound and its derivatives with high accuracy. researchgate.net

| Spectroscopic Technique | Information Gained for this compound |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. researchgate.net |

| High-Resolution Mass Spectrometry | Accurate elemental composition and molecular formula confirmation. researchgate.net |

Integration of Computational Chemistry for Rational Design

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and materials science research. irjweb.com For this compound, computational approaches can guide the design of new derivatives with enhanced properties.

Key computational studies to be undertaken include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of this compound. irjweb.com These theoretical calculations can be correlated with experimental spectroscopic data to validate the structure.

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can be used to predict its binding mode and affinity. This information is invaluable for designing more potent inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound derivatives with measured biological activity is available, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives. daneshyari.com

Applications in Materials Science and Biotechnology

The unique electronic and photophysical properties of the oxazole ring suggest potential applications for this compound in materials science and biotechnology. tandfonline.comsemanticscholar.org

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the 2-phenyloxazole core suggests that derivatives of this compound could be investigated as fluorescent materials for use in OLEDs.

Fluorescent Probes and Sensors: The oxazole scaffold can be functionalized to create fluorescent probes for detecting specific ions, molecules, or biological events. The methanol (B129727) group on this compound provides a convenient handle for further chemical modification to develop such sensors.

Bioconjugation and Biotechnology: The methanol functional group can be used to attach this compound to biomolecules such as proteins or DNA. This could be useful for developing targeted drug delivery systems or for creating new biomaterials with specific properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-Phenyloxazol-5-yl)methanol, and how can reaction parameters be optimized for improved yields?

- Answer : A catalyst-free, aqueous ethanol-mediated approach is effective for synthesizing oxazole derivatives, as demonstrated in analogous systems (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate synthesis) . Key parameters for optimization include:

- Solvent selection : Ethanol/water mixtures enhance solubility and reduce side reactions.

- Temperature control : Moderate heating (60–80°C) balances reaction kinetics and stability of the methanol moiety.

- Purification : Use preparative HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) for high-purity isolation .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Answer :

- HPLC : Retention time and peak symmetry under mobile phases combining methanol and water (0.1% formic acid) ensure purity assessment .

- FTIR : Focus on O–H stretching (~3200–3600 cm⁻¹) for the methanol group and C=N/C–O vibrations (1600–1700 cm⁻¹) for the oxazole ring .

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 41.03 Å, β = 98.51°) confirm molecular geometry .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability studies should include:

- Light sensitivity : Store in amber glass to prevent photodegradation of the oxazole ring .

- Temperature : Long-term stability at –20°C, with periodic NMR validation to detect esterification or oxidation .

Advanced Research Questions

Q. What role does this compound play in photon upconversion systems, and how can its triplet-state lifetime be experimentally validated?

- Answer : Derivatives like 4-(2-phenyloxazol-5-yl) benzenesulfonate (PPOS) are used in chromophoric ionic liquids (ILs) for VIS-to-UV upconversion . Validation steps:

- Time-resolved spectroscopy : Measure triplet-state lifetimes using pulsed laser excitation.

- Quenching experiments : Introduce triplet quenchers (e.g., O₂) to correlate lifetime reductions with upconversion efficiency .

Q. How can researchers resolve contradictions in crystallographic data between this compound and its structural analogs (e.g., 3-phenylisoxazol-5-yl derivatives)?

- Answer :

- Isomer effects : Compare unit cell parameters (e.g., 3-phenylisoxazol-5-yl methanol has Z = 8 vs. potential variations in phenyl positioning) .

- R-factor analysis : Use refinement metrics (R = 0.054, wR = 0.119) to assess data quality and identify outliers .

- DFT modeling : Validate experimental geometries against computational predictions .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Reaxys database : Cross-reference synthetic pathways of analogous oxazole-methanol compounds for mechanistic insights .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound in solution?

- Answer :

- pH-dependent NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ to identify keto-enol tautomerism.

- HPLC method development : Use Ascentis® Phenyl-Hexyl columns with gradient elution (methanol:water, 0.1% HCOOH) to resolve tautomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., FTIR, NMR) for this compound across studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。